molecular formula C15H22N2O2 B7539269 1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone

1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone

Cat. No. B7539269
M. Wt: 262.35 g/mol
InChI Key: OMQJODFFDCQXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone, also known as AZD-3965, is a small molecule inhibitor that selectively targets monocarboxylate transporter 1 (MCT1). MCT1 is a protein that transports lactate and other monocarboxylates across the plasma membrane. It is overexpressed in many types of cancer cells and plays a crucial role in their metabolism. AZD-3965 has shown promise as a potential anticancer agent and is currently being studied in preclinical and clinical trials.

Mechanism of Action

1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone selectively inhibits MCT1, which is overexpressed in many types of cancer cells. By blocking the transport of lactate and other monocarboxylates, 1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone disrupts the metabolic processes that are essential for cancer cell survival and growth. This leads to increased sensitivity to chemotherapy and reduced tumor growth.
Biochemical and Physiological Effects:
1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone has been shown to reduce lactate uptake and metabolism in cancer cells, leading to a decrease in ATP production and an increase in oxidative stress. This results in reduced tumor growth and increased sensitivity to chemotherapy. In addition, 1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone has been shown to have minimal effects on normal cells, suggesting that it may have a favorable safety profile.

Advantages and Limitations for Lab Experiments

One advantage of 1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone is its selective inhibition of MCT1, which makes it a promising anticancer agent with minimal effects on normal cells. However, one limitation is that it may not be effective in all types of cancer, as some tumors may rely on other metabolic pathways for survival.

Future Directions

There are several future directions for research on 1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone. One area of interest is the development of combination therapies that target multiple metabolic pathways in cancer cells. Another area of interest is the identification of biomarkers that can predict response to 1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone and other MCT1 inhibitors. Finally, there is ongoing research to optimize the dosing and administration of 1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone to improve its efficacy and minimize toxicity.

Synthesis Methods

The synthesis of 1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone involves several steps, starting with the reaction of 2,4-dimethylpyrrole with ethyl acetoacetate to form 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone. This compound is then reacted with azepan-1-ylcarbonyl chloride to form 1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone. The final product is obtained through purification by column chromatography.

Scientific Research Applications

1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In these models, 1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone has been shown to inhibit lactate uptake and metabolism, leading to reduced tumor growth and increased sensitivity to chemotherapy. Clinical trials are currently underway to evaluate the safety and efficacy of 1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone in patients with advanced solid tumors and lymphomas.

properties

IUPAC Name

1-[5-(azepane-1-carbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-13(12(3)18)11(2)16-14(10)15(19)17-8-6-4-5-7-9-17/h16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQJODFFDCQXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone

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